molecular formula C15H16O2 B2819263 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene CAS No. 65817-04-1

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene

Cat. No.: B2819263
CAS No.: 65817-04-1
M. Wt: 228.291
InChI Key: PLWAOBDSGAUOMX-UHFFFAOYSA-N
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Description

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene is a tricyclic compound that has garnered interest due to its structural similarity to corticosteroids and its potential applications in various fields of scientific research. This compound is characterized by the presence of a ketone group at the third position and a methoxy group at the seventh position on the hexahydrophenanthrene skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene typically involves the following steps :

    Starting Material: The synthesis begins with 6-methoxy-1-tetralone, which is readily synthesized from β-naphthol.

    Michael Addition: The Michael reaction of 6-methoxy-1-tetralone with methyl vinyl ketone in the presence of triethylamine yields the tricyclic methoxy ketone.

    Vinylmagnesium Bromide Addition: The tricyclic methoxy ketone is then treated with vinylmagnesium bromide in tetrahydrofuran to produce 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol.

    Oxidation: Oxidation of the vinyl alcohol using peracetic acid results in the formation of 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol-8-dioxide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or epoxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Peracetic acid is commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on calcium carbonate is employed for reduction.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol-8-dioxide.

    Reduction: 3-ethyl-7-methoxy-1,2,3,4,4a,9,10,10a-octahydrophenanthrenol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene involves its interaction with molecular targets similar to those of corticosteroids. The compound may bind to corticosteroid receptors, influencing gene expression and modulating inflammatory responses. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene is unique due to its tricyclic structure and the presence of both a ketone and a methoxy group, which confer distinct chemical reactivity and potential biological activity compared to its similar compounds.

Properties

IUPAC Name

7-methoxy-2,9,10,10a-tetrahydro-1H-phenanthren-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-13-6-7-14-11(8-13)3-2-10-4-5-12(16)9-15(10)14/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWAOBDSGAUOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC(=O)CCC3CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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